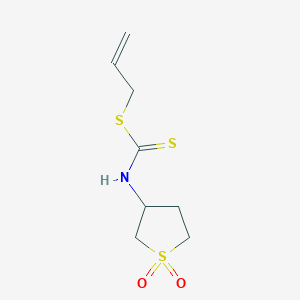![molecular formula C26H25FN4O B11614237 (3Z)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11614237.png)
(3Z)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule that features a combination of fluorophenyl, piperazine, methyl, and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.
Indole Derivative Synthesis: Concurrently, 3-methylphenylamine is reacted with an appropriate indole precursor to form the 3-methylphenyl-imino-indole intermediate.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent, such as a carbodiimide, under anhydrous conditions to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties, leading to the formation of N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a probe to understand the mechanisms of action of related compounds.
Medicine
Medically, (3Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is investigated for its potential therapeutic effects on neurological and psychiatric disorders. It is evaluated for its efficacy, safety, and pharmacokinetic properties.
Industry
In the industrial sector, the compound is used in the development of pharmaceuticals and agrochemicals. Its synthesis and modification are crucial for creating new products with improved properties.
Mechanism of Action
The mechanism of action of (3Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound binds to these targets, modulating their activity and leading to therapeutic effects. The pathways involved include the inhibition of neurotransmitter reuptake and the modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- **(3Z)-1-{[4-(2-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
- **(3Z)-1-{[4-(2-BROMOPHENYL)PIPERAZIN-1-YL]METHYL}-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
- **(3Z)-1-{[4-(2-IODOPHENYL)PIPERAZIN-1-YL]METHYL}-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The uniqueness of (3Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-[(3-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its fluorine substitution, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s binding affinity and selectivity for its molecular targets, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C26H25FN4O |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-(3-methylphenyl)iminoindol-2-one |
InChI |
InChI=1S/C26H25FN4O/c1-19-7-6-8-20(17-19)28-25-21-9-2-4-11-23(21)31(26(25)32)18-29-13-15-30(16-14-29)24-12-5-3-10-22(24)27/h2-12,17H,13-16,18H2,1H3 |
InChI Key |
JYTGYRQJZXEREC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(4-methoxyphenyl)-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11614158.png)

![(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11614171.png)
![6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11614179.png)
![ethyl 4-(4-chlorophenyl)-2-{[(E)-(2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate](/img/structure/B11614187.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(3-methoxyphenyl)ethanone](/img/structure/B11614195.png)
![(5E)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11614198.png)
![1-(2,5-dimethoxyphenyl)-2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B11614206.png)
![2-(5-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B11614212.png)
![3-[(2E)-2-(3-methoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11614216.png)
![Methyl 2-amino-1'-(2-methoxy-2-oxoethyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11614241.png)
![4-bromobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B11614246.png)
![5-[5-(2-chlorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11614251.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B11614257.png)
